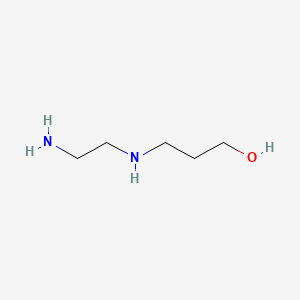
Ethylsulfamoyl chloride
Übersicht
Beschreibung
Ethylsulfamoyl chloride is an organic compound with the empirical formula C2H6ClNO2S . It is typically used for research and development purposes . The molecular weight of Ethylsulfamoyl chloride is 143.59 .
Molecular Structure Analysis
The molecular structure of Ethylsulfamoyl chloride can be represented by the SMILES string CCNS(Cl)(=O)=O . The InChI key for Ethylsulfamoyl chloride is JUDKSMSHAHXBFK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethylsulfamoyl chloride is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Electronic and Biological Interactions
Ethylsulfamoyl derivatives, like N-[4-(Ethylsulfamoyl)phenyl]acetamide, have been studied for their structural, electronic, and biological properties. Using computational methods, research has evaluated their electron behavior, wave function, and biological properties in different solvent phases. These studies include analyses of electron localization functions, intermolecular interactions, and charge transfer energies. Molecular docking studies have also explored potential fungal and cancer activities of such compounds (Bharathy et al., 2021).
Environmental Degradation
Research has investigated the degradation of ethyl-parabens using heat-activated persulfate systems. These studies provide insights into the removal mechanisms of such compounds in water, exploring factors like temperature, pH, and the presence of competing substances. Understanding the degradation pathways can be crucial for environmental management and treatment of water samples containing similar compounds (Chen et al., 2017).
Chemical Synthesis and Activation
Sulfamoyl chlorides, including ethylsulfamoyl chloride, can be activated for chemical synthesis. For example, sulfamoyl chlorides can be activated by silyl radicals for the direct synthesis of aliphatic sulfonamides from alkenes. This process involves single electron reduction and has applications in medicinal chemistry, enabling the generation of complex molecules like cyclobutyl-spirooxindoles (Hell et al., 2019).
Pharmaceutical and Medical Applications
While specific studies on ethylsulfamoyl chloride in pharmaceutical contexts are limited, related compounds have been researched. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and used as correctors for defective cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, demonstrating the potential therapeutic applications of sulfamoyl derivatives (Suen et al., 2006).
Material Science
In the field of material science, sulfamoyl chloride derivatives have been used in the synthesis of polymers and other materials. For example, polymer brushes bearing ionic liquid moieties have been developed, showcasing the role of such compounds in creating materials with unique properties like modulating interfacial resistance (Yu et al., 2007).
Environmental and Industrial Treatment
Studies have also focused on the environmental and industrial treatment of compounds containing ethyl chloride. For instance, a Bacillus sp. was identified for its ability to aerobically degrade ethyl chloride wastewater, indicating the potential for bioremediation and treatment of industrial waste (Dong-yun, 2013).
Safety and Hazards
Ethylsulfamoyl chloride is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 . The precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P321-P363-P405-P501 .
Wirkmechanismus
Target of Action
Ethylsulfamoyl chloride is a type of sulfonamide . Sulfonamides are known to target bacterial enzymes, specifically those involved in the synthesis of folic acid . Folic acid is crucial for the growth and reproduction of bacteria. By inhibiting these enzymes, Ethylsulfamoyl chloride can effectively halt the growth of bacteria .
Mode of Action
The mode of action of Ethylsulfamoyl chloride involves its interaction with the bacterial enzymes responsible for folic acid synthesis . It acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing them from catalyzing their normal reactions . This results in a decrease in the production of folic acid, which in turn inhibits bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by Ethylsulfamoyl chloride is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, Ethylsulfamoyl chloride disrupts the production of folic acid, a vital component for bacterial DNA synthesis and cell division . The downstream effect of this inhibition is a halt in bacterial growth and reproduction .
Pharmacokinetics
As a sulfonamide, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of Ethylsulfamoyl chloride, affecting its efficacy as an antibacterial agent .
Result of Action
The result of Ethylsulfamoyl chloride’s action is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, Ethylsulfamoyl chloride prevents bacteria from producing the necessary components for DNA synthesis and cell division . This leads to a halt in bacterial growth, effectively treating bacterial infections .
Action Environment
The action of Ethylsulfamoyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Ethylsulfamoyl chloride, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence the metabolism and excretion of Ethylsulfamoyl chloride, affecting its overall efficacy .
Eigenschaften
IUPAC Name |
N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO2S/c1-2-4-7(3,5)6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKSMSHAHXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452896 | |
| Record name | ethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylsulfamoyl chloride | |
CAS RN |
16548-07-5 | |
| Record name | ethylsulfamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)




![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)






